Cyclopentene-1-ethanol

Molecular property comparison Structure-activity basis Sourcing specification

Cyclopentene-1-ethanol (CAS 766-02-9, systematically 2-(cyclopent-2-en-1-yl)ethan-1-ol) is a C7 alicyclic alcohol featuring a cyclopentene ring with a primary ethanol side chain. It belongs to the class of alkenyl alcohols, possessing both an endocyclic double bond (sp² carbons at positions 2 and and a terminal hydroxyl group.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B8303756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentene-1-ethanol
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC=C(C1)CCO
InChIInChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h3,8H,1-2,4-6H2
InChIKeyPITACPQSQRHIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentene-1-ethanol Procurement: Chemical Class, Identifiers, and Baseline Properties for Sourcing Decisions


Cyclopentene-1-ethanol (CAS 766-02-9, systematically 2-(cyclopent-2-en-1-yl)ethan-1-ol) is a C7 alicyclic alcohol featuring a cyclopentene ring with a primary ethanol side chain. It belongs to the class of alkenyl alcohols, possessing both an endocyclic double bond (sp² carbons at positions 2 and 3) and a terminal hydroxyl group [1]. This bifunctional structure fundamentally distinguishes it from saturated analogs such as 2-cyclopentylethanol (C7H14O, CAS 766-00-7) and simpler cyclic alcohols like cyclopentanol (C5H10O, CAS 96-41-3), enabling reactivity pathways unavailable to those compounds [2]. Critically evaluated thermophysical property data, including normal boiling temperature, critical parameters, and density as a function of temperature, are maintained by the NIST/TRC Web Thermo Tables for this compound, confirming its characterization as a distinct chemical entity with well-defined phase behavior [3].

Why Cyclopentene-1-ethanol Cannot Be Replaced by Generic Cyclic Alcohols in Target Synthesis


Generic substitution with saturated cyclic alcohols or simple cyclopentanols fails because Cyclopentene-1-ethanol's endocyclic double bond is a critical functional handle for downstream chemistry. The unsaturated ring enables key transformations—such as ring-opening metathesis polymerization (ROMP), catalytic hydrogenation to cyclopentane analogs, stereoselective epoxidation, and participation in Pd(0)-catalyzed Tsuji-Trost allylic alkylations for nucleoside coupling—that are chemically inaccessible to 2-cyclopentylethanol or cyclopentanol [1][2]. This reactivity is not merely incremental; the sp²-hybridized carbons in the cyclopentene ring provide a platform for constructing carbocyclic nucleoside scaffolds with defined stereochemistry, a function that saturated analogs cannot replicate and that directly determines the biological activity profile of the final pharmaceutical intermediates [3].

Head-to-Head Quantitative Evidence for Prioritizing Cyclopentene-1-ethanol Over Its Closest Analogs


Molecular Weight and Formula Distinction: Cyclopentene-1-ethanol vs. Saturated 2-Cyclopentylethanol

Cyclopentene-1-ethanol (C7H12O, exact mass 112.0888 Da) differs from its fully saturated direct analog 2-cyclopentylethanol (C7H14O, average mass 114.19 Da) by exactly 2 Da, reflecting the presence of one endocyclic double bond [1]. This unsaturation is not merely compositional; it introduces a degree of unsaturation (DoU = 2 vs. 1) that fundamentally alters the compound's chemical reactivity landscape and serves as the basis for all downstream synthetic differentiation .

Molecular property comparison Structure-activity basis Sourcing specification

Distinctive Physicochemical Profile: Boiling Point and Density Differentiate Cyclopentene-1-ethanol from Cyclopentanol

While experimentally measured values for the racemic Cyclopentene-1-ethanol (CAS 766-02-9) are sparsely reported in open literature, its structural isomer 2-(cyclopent-1-en-1-yl)ethanol (CAS 3197-73-7) provides a reference for the boiling point contribution of an endocyclic double bond in this scaffold: bp 86-87 °C at 16 Torr, density 0.9946 g/cm³ [1]. In contrast, the simpler saturated alcohol cyclopentanol (CAS 96-41-3) exhibits a normal boiling point of 140.4 °C at 760 Torr and density of 0.9478 g/cm³ at 20 °C [2]. The substantial boiling point difference (~53 °C at comparable reduced pressures) reflects the influence of the ethanol side chain and unsaturation on intermolecular hydrogen bonding and vapor pressure, which directly impacts distillation-based purification and solvent selection in downstream processes.

Physicochemical property Separation science Quality control

Synthetic Precedence: Cyclopentene-1-ethanol as a Key Intermediate for Antiviral Carbocyclic Nucleosides

Enantiomerically pure cyclopentenyl alcohols, directly derivable from the cyclopentene-ethanol scaffold, served as the key intermediates for synthesizing D- and L-cyclopentenyl nucleosides evaluated against HIV and West Nile virus [1]. In this study, the D-(-)-adenine analog (neplanocin A, 1) exhibited an EC50 of 0.1 µM against HIV, while the cytosine analog (55, CPE-C) showed an EC50 of 0.06 µM. These antiviral activities are predicated on the cyclopentene ring's conformational rigidity, which enhances binding affinity to viral polymerases while resisting enzymatic degradation—properties inherently absent in saturated cyclopentane or acyclic ethanolamine analogs [2]. The synthetic route requires the double bond for subsequent stereoselective functionalization via Mitsunobu coupling and Pd(0)-catalyzed allylic alkylation.

Medicinal chemistry Antiviral synthesis Carbocyclic nucleoside

Functional Group Synergy: Bifunctional Alcohol-Alkene Reactivity vs. Monofunctional Analogs

Cyclopentene-1-ethanol is distinguished by the simultaneous presence of a primary hydroxyl group and an endocyclic double bond within the same small molecule (C7 scaffold). This bifunctionality enables orthogonal synthetic transformations: the hydroxyl group can undergo esterification, oxidation to aldehyde/carboxylic acid, or Mitsunobu coupling, while the cyclopentene double bond independently participates in ROMP, hydrogenation, epoxidation, or allylic substitution [1]. Cyclopentanol (C5H10O) possesses only the alcohol functionality, and 2-cyclopentylethanol (C7H14O) has only the alcohol with a saturated ring incapable of olefin chemistry. Quantitative yield data for specific transformations of cyclopentene-1-ethanol remain limited in open literature, but the established synthetic routes to carbocyclic nucleosides demonstrate that both functional groups are essential and are exploited sequentially: the double bond provides conformational rigidity and a handle for Pd-catalyzed coupling, while the hydroxyl serves as the attachment point for purine/pyrimidine bases [2].

Synthetic methodology Bifunctional building block Reactivity profile

High-Priority Application Scenarios for Cyclopentene-1-ethanol Based on Differentiated Evidence


Synthesis of Carbocyclic Nucleoside Antiviral Drug Candidates

Cyclopentene-1-ethanol and its enantiomerically pure derivatives are the established key intermediates for constructing D- and L-cyclopentenyl nucleosides. The unsaturated ring is structurally required for the conformational rigidity that imparts antiviral activity and resistance to enzymatic cleavage. Users developing novel anti-HIV, anti-West Nile, or broad-spectrum antiviral nucleoside analogs should prioritize this scaffold because the double bond is indispensable for Mitsunobu coupling and Pd(0)-catalyzed allylic substitution steps that regioselectively install the nucleobase [1]. Saturated cyclopentane analogs yield compounds with different, generally inferior, activity profiles (as demonstrated by the 982-fold potency difference between D-(-)-CPE-C, EC50 0.06 µM, and its L-(+)-counterpart, EC50 58.9 µM) [1].

Ring-Opening Metathesis Polymerization (ROMP) Monomer Development

The endocyclic double bond in Cyclopentene-1-ethanol makes it a viable monomer or co-monomer for ring-opening metathesis polymerization (ROMP), yielding functionalized polypentenamers that are inaccessible from saturated cyclopentane derivatives. The pendant primary alcohol group provides a site for post-polymerization functionalization (esterification, cross-linking, or bioconjugation), enabling the design of novel polymers with tailored hydrophilicity, degradability, or bioactivity [1]. Cyclopentanol and 2-cyclopentylethanol lack the requisite ring strain and olefin functionality for ROMP, making Cyclopentene-1-ethanol the unique candidate among its C5-C7 cyclic alcohol peers for this application class.

Stereoselective Synthesis of Prostanoid and Isoprostane Analogs

Cyclopentene-1-ethanol derivatives serve as precursors to cyclopentenone synthons with defined donor/acceptor properties at the α and β carbons, which are essential for constructing prostaglandin, phytoprostane, and isoprostane frameworks [1]. The cyclopentene double bond provides the required unsaturation pattern for subsequent conjugate addition and functional group interconversions that define the prostanoid core. Saturated cyclopentane ethanol analogs cannot provide this electronic and structural template, as the α,β-unsaturated carbonyl motif derived from cyclopentenyl precursors is critical for biological activity in prostaglandin receptor binding.

Chiral Pool Synthesis and Asymmetric Catalysis Research

The (S)-enantiomer of Cyclopentene-1-ethanol (CAS 62358-05-8) is a defined chiral building block with one stereogenic center (Undefined Atom Stereocenter Count = 1 in the racemate; the (S)-form has defined stereochemistry) [1]. This enables its use in asymmetric synthesis applications where stereochemical integrity must be maintained throughout a multi-step sequence. The combination of a chiral cyclopentene scaffold with an accessible primary alcohol creates opportunities for diastereoselective transformations that are not available with achiral saturated analogs such as 2-cyclopentylethanol or cyclopentanol. This is particularly relevant for medicinal chemistry programs requiring enantiopure intermediates.

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